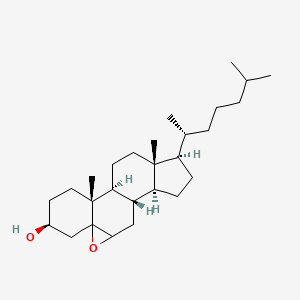

5,6-Epoxycholesterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Epoxycholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H46O2 and its molecular weight is 402.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Cancer Properties

1.1 Multiple Myeloma Treatment

Recent studies have demonstrated the anti-tumor activity of 5,6-EC isomers (5,6 α-EC and 5,6 β-EC) against human myeloma cells. These compounds induce a unique form of cell death termed oxiapoptophagy, which combines oxidative stress with apoptosis and autophagy. In vitro assays using human myeloma cell lines (JJN3 and U266) showed significant cytotoxic effects, with IC50 values decreasing over time, indicating a time-dependent response to treatment .

Table 1: Cytotoxic Effects of 5,6-EC Isomers on Myeloma Cell Lines

| Compound | Cell Line | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| 5,6 α-EC | JJN3 | 21 | 12 |

| 5,6 β-EC | JJN3 | 14 | 7 |

| 5,6 α-EC | U266 | 31 | 21 |

| 5,6 β-EC | U266 | 21 | 14 |

The findings suggest that these compounds could be integrated into combination therapies for multiple myeloma, enhancing the efficacy of existing treatments while minimizing toxicity to normal cells .

1.2 Breast Cancer Modulation

In breast cancer research, 5,6-EC has been identified as a novel modulator of liver X receptors (LXR), which play crucial roles in lipid metabolism and cellular differentiation. The compound exhibits context-dependent effects as both an agonist and antagonist of LXR activity. This duality suggests that it may influence the development of lipid disorders such as atherosclerosis while also serving as a potential therapeutic agent in breast cancer management .

Mechanistic Insights

2.1 Interaction with Human Serum Albumin

The binding interactions between 5,6-EC isomers and human serum albumin (HSA) have been characterized using various spectroscopic methods. The binding constants for these interactions were found to be significant (approximately 6.3×105 M−1 for 5,6 α-EC and 6.9×105 M−1 for 5,6 β-EC), indicating strong affinity . This interaction is believed to play a role in the pharmacokinetics and pharmacodynamics of these compounds.

2.2 Metabolic Pathways in Cancer

The metabolic pathways involving 5,6-EC are complex; in breast cancer tissues, these compounds are converted into oncogenic metabolites like oncosterone. Conversely, in normal tissues, they can be metabolized into tumor-suppressive metabolites such as dendrogenin A. This differential metabolism underscores the potential for targeting these pathways in cancer therapy .

Safety Profile

Research indicates that while the cytotoxic effects of 5,6-EC are pronounced in cancer cells, they exhibit low toxicity in normal cells at effective concentrations. This selectivity enhances their appeal as therapeutic agents with minimized side effects compared to traditional chemotherapeutics .

Analyse Des Réactions Chimiques

Non-Catalytic Conditions

5,6-EC isomers show minimal spontaneous reactivity with nucleophiles such as 2-mercaptoethanol (ME) or aminoethanol (AE) under physiological conditions (37°C for 48 h). Key observations include:

-

No detectable alkylation occurs with ME or AE, even at elevated temperatures .

-

Stability : Unlike carcinogenic epoxides (e.g., styrene oxide), 5,6-EC does not act as a spontaneous alkylating agent, ruling out direct DNA damage via nucleophilic attack .

Catalytic Conditions

Under LiClO₄-catalyzed conditions in ethanol:

| Isomer | Reactivity with ME/AE | Product Formed | Yield (%) |

|---|---|---|---|

| 5,6α-EC | Reactive | 6β-Substituted-5α-cholestan-3β,5α-diol | 80–90 |

| 5,6β-EC | Unreactive | No reaction | – |

-

The reaction proceeds via a trans-diaxial ring-opening mechanism , favored by the axial orientation of the C5–O bond in 5,6α-EC .

-

Stereoelectronic factors prevent 5,6β-EC from undergoing analogous reactions due to unfavorable orbital alignment .

Stereoselective Metabolism

5,6α-EC undergoes stereospecific hydration by cholesterol-5,6-epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol (CT). In contrast, 5,6β-EC is not metabolized by ChEH, leading to its accumulation in cells .

Thermal and Oxidative Stability

-

Thermal stability : 5,6-EC remains intact at temperatures up to 100°C, with no decomposition observed in short-term thermal exposure studies .

-

Autoxidation : Prolonged exposure to reactive oxygen species (ROS) converts 5,6-EC into cytotoxic secosterols, which contribute to oxiapoptophagy (oxidative stress-induced apoptosis and autophagy) in cancer cells .

Biological Implications of Reactivity

-

Anticancer activity : Accumulation of 5,6α-EC in breast and myeloma cells triggers apoptosis via ROS-mediated pathways .

-

Non-alkylating mechanism : The lack of spontaneous alkylation explains 5,6-EC’s low mutagenicity despite structural similarity to carcinogenic epoxides .

Structural Insights

The rigid tetracyclic framework of 5,6-EC restricts epoxide ring flexibility, reducing susceptibility to nucleophilic attack. Computational models confirm that the 5α,6α-epoxide geometry in 5,6α-EC aligns optimally for catalytic ring opening, while 5,6β-EC’s conformation hinders reactivity .

Comparison with Other Epoxides

| Property | This compound | Styrene Oxide |

|---|---|---|

| Spontaneous alkylation | None | High |

| Thermal stability | High (≤100°C) | Moderate |

| Stereoselectivity | 5,6α-EC reactive | No stereoselectivity |

| Carcinogenicity | Non-carcinogenic | Carcinogenic (Group 2A) |

Propriétés

Numéro CAS |

55700-78-2 |

|---|---|

Formule moléculaire |

C27H46O2 |

Poids moléculaire |

402.7 g/mol |

Nom IUPAC |

(1S,2R,5S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |

Clé InChI |

PRYIJAGAEJZDBO-XXGHXXDPSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4C5([C@@]3(CC[C@@H](C5)O)C)O4)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

Synonymes |

5,6-epoxycholesterol 5alpha,6alpha-epoxycholesterol 5beta,6beta-epoxycholesterol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.